molecular formula C6H12ClNO3 B8218085 Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride

Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride

Cat. No.: B8218085
M. Wt: 181.62 g/mol
InChI Key: HUQJAEXTMMVOBZ-FHAQVOQBSA-N
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Description

Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of tetrahydrofuran, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride typically involves the reaction of tetrahydrofuran derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of trans-4-aminotetrahydrofuran-3-carboxylic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl trans-4-aminotetrahydrofuran-3-carboxylate: The non-hydrochloride form of the compound.

    Tetrahydrofuran derivatives: Other derivatives of tetrahydrofuran with different functional groups.

Uniqueness

Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Biological Activity

Methyl trans-4-aminotetrahydrofuran-3-carboxylate;hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activities based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its tetrahydrofuran ring structure, which plays a crucial role in its biological activity. The synthesis of this compound often involves asymmetric synthesis techniques, utilizing various catalysts to achieve high enantiomeric purity. For instance, the use of L-proline catalysis has been reported to yield high enantiomeric excess (e.e.) of the desired product .

Pharmacological Properties

The pharmacological profile of this compound indicates its potential as a selective ligand for various receptors. Notably, it has been studied for its interactions with opioid receptors, particularly the kappa opioid receptor (KOR). Compounds similar to methyl trans-4-aminotetrahydrofuran have shown promise as KOR antagonists, which are being explored for their therapeutic applications in neuropsychiatric disorders .

1. Opioid Receptor Modulation

Research has indicated that methyl trans-4-aminotetrahydrofuran derivatives can act as selective KOR antagonists. These compounds exhibit significant efficacy in preclinical models, demonstrating their ability to modulate pain pathways and influence neurochemical processes related to mood and anxiety disorders .

2. Neuroprotective Effects

Studies have also suggested that this compound may possess neuroprotective properties. For example, in vitro experiments have shown that certain derivatives can enhance cell viability in neuroblastoma cells subjected to stress conditions, indicating a potential role in neuroprotection against neurodegenerative diseases .

3. Antioxidant Activity

The antioxidant capabilities of methyl trans-4-aminotetrahydrofuran derivatives have been explored, with findings suggesting that they can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Opioid Receptor AntagonismSelective KOR antagonist properties observed in vivo
NeuroprotectionEnhanced viability of neuroblastoma cells under stress
AntioxidantFree radical scavenging activity demonstrated

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of methyl trans-4-aminotetrahydrofuran derivatives, researchers treated human neuroblastoma cells with oligomeric Aβ25–35 to induce toxicity. The results showed that treatment with the compound significantly improved cell viability compared to untreated controls, suggesting a protective mechanism against amyloid-beta toxicity .

Properties

IUPAC Name

methyl (3R,4R)-4-aminooxolane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQJAEXTMMVOBZ-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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